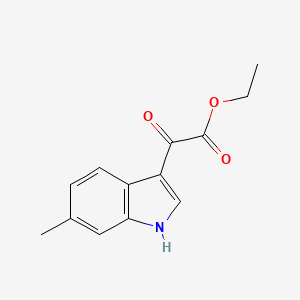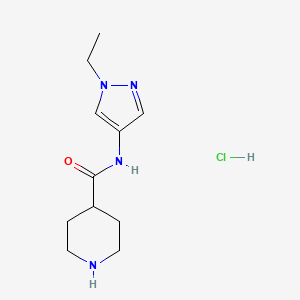
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a pyrazole moiety, making it a valuable tool in various experimental and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with pyrazole compounds under controlled conditions. One common method includes the use of N-(1-ethyl-1H-pyrazol-4-yl)amine and piperidine-4-carboxylic acid, followed by the formation of the hydrochloride salt through acidification . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles like halides, amines, or thiols; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride
- N-(piperidine-4-yl)benzamide
- N-(1-ethyl-1H-pyrazol-4-yl)urea derivatives
Uniqueness
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide hydrochloride is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be advantageous in specific experimental contexts .
Properties
Molecular Formula |
C11H19ClN4O |
|---|---|
Molecular Weight |
258.75 g/mol |
IUPAC Name |
N-(1-ethylpyrazol-4-yl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-15-8-10(7-13-15)14-11(16)9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,14,16);1H |
InChI Key |
RLUHKSORRMEWTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(Methylthio)phenoxy]acetate](/img/structure/B15046838.png)
![2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B15046844.png)
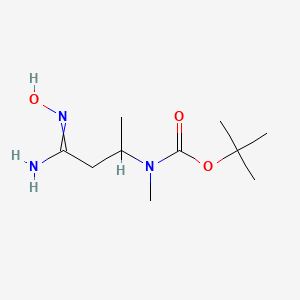


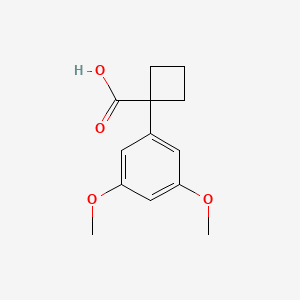
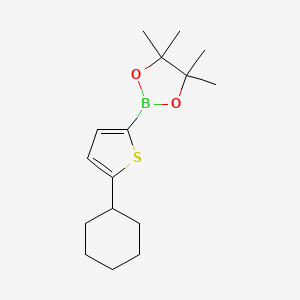

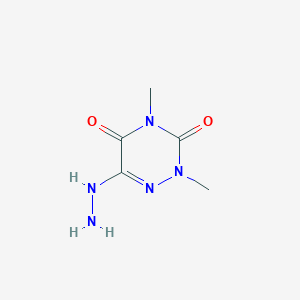
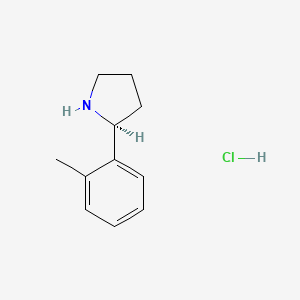
![(R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15046885.png)
